4-Bromo-1-(phenylsulfonyl)pyrazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole typically involves the bromination of pyrazole derivatives. One common method is the reaction of 4-bromopyrazole with phenylsulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(phenylsulfonyl)pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the phenylsulfonyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
4-Bromo-1-(phenylsulfonyl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(phenylsulfonyl)pyrazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The bromine atom and phenylsulfonyl group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4-position.
1-Phenylsulfonylpyrazole: A pyrazole derivative with a phenylsulfonyl group at the 1-position.
Uniqueness
4-Bromo-1-(phenylsulfonyl)pyrazole is unique due to the presence of both a bromine atom and a phenylsulfonyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVJLOSQUFTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424256 |
Source
|
Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121358-73-4 |
Source
|
Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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